Gonyautoxin-1
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Overview
Description
Gonyautoxin-1 is a potent marine neurotoxin that belongs to the group of saxitoxins. These toxins are naturally produced by certain species of marine dinoflagellates, such as Alexandrium, Gonyaulax, and Protogonyaulax . This compound is one of the eight known gonyautoxins, which are responsible for causing paralytic shellfish poisoning when ingested through contaminated shellfish .
Scientific Research Applications
Gonyautoxin-1 has several scientific research applications across various fields:
Chemistry:
- Used as a reference standard for the identification and quantitation of paralytic shellfish toxins .
Biology:
Medicine:
- Investigated for its potential use as a long-acting pain blocker in total knee arthroplasty .
- Explored for its ability to block voltage-gated sodium channels, which has implications for pain management and neurological research .
Industry:
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Gonyautoxin-1 can be synthesized from L-serine methyl ester through a series of chemical reactions. The process involves treating L-serine methyl ester with aldehyde to close the ring structure, followed by deprotection with SO3CH2CCl3 . A RH-catalyzed amination reaction with guanidine is then performed to form the tricyclic frame of gonyautoxin-3, which can be further converted to this compound .
Industrial Production Methods: the extraction and purification of this compound from marine dinoflagellates involve several steps, including cell lysis, filtration, and chromatographic separation .
Chemical Reactions Analysis
Types of Reactions: Gonyautoxin-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reductive desulfonation using dithiothreitol is a common method to convert this compound to neosaxitoxin.
Substitution: Substitution reactions involving nucleophiles can modify the functional groups on this compound.
Major Products: The major products formed from these reactions include various analogs of saxitoxins, such as neosaxitoxin and decarbamoylsaxitoxin .
Comparison with Similar Compounds
Gonyautoxin-1 is part of the saxitoxin group, which includes several similar compounds:
Saxitoxin (STX): The parent compound of the group, known for its potent neurotoxic effects.
Neosaxitoxin (NSTX): A derivative of saxitoxin with similar properties.
Decarbamoylsaxitoxin (dcSTX): Another analog with slightly different chemical properties.
Uniqueness: this compound is unique due to its specific structural features and its ability to form stable complexes with certain aptamers, which makes it valuable for research and detection purposes .
Properties
CAS No. |
60748-39-2 |
---|---|
Molecular Formula |
C10H17N7O9S |
Molecular Weight |
411.35 g/mol |
IUPAC Name |
(2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methyl carbamate |
InChI |
InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,12,19-21H,1-2H2,(H2,13,18)(H3,11,14,15)(H,22,23,24) |
InChI Key |
CETRDCWBMBILAL-UHFFFAOYSA-N |
SMILES |
C1C(C(C23N1C(=[N+](C(C2N=C(N3)N)COC(=O)N)[O-])N)(O)O)OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C23N1C(=N)N(C(C2N=C(N3)N)COC(=O)N)O)(O)O)OS(=O)(=O)O |
64296-26-0 | |
Synonyms |
Gonyautoxin 1; Toxin GTX1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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